N-(4-fluorophenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(4-FLUOROPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in drug design and development .
Preparation Methods
The synthesis of N-(4-FLUOROPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be achieved through various synthetic routes. One common method involves the reaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols . This reaction typically occurs under mild conditions and can be carried out in a one-pot catalyst-free procedure at room temperature . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(4-FLUOROPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate in the synthesis of other heterocyclic compounds . In biology and medicine, it has shown potential as an anticancer, antimicrobial, and antiviral agent . Its ability to inhibit various enzymes, such as carbonic anhydrase and cholinesterase, makes it a promising candidate for the development of enzyme inhibitors . Additionally, its antioxidant properties contribute to its potential use in treating oxidative stress-related diseases .
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It can form hydrogen bonds with target receptors, enhancing its binding affinity and specificity . The compound’s ability to donate and accept hydrogen bonds allows it to interact with various enzymes and proteins, leading to inhibition or modulation of their activity . This interaction can result in the disruption of cellular processes, ultimately leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
N-(4-FLUOROPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other triazolothiadiazine derivatives. Similar compounds include 1,2,4-triazolo[3,4-b][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines . These compounds share a similar core structure but differ in the position of the triazole and thiadiazine rings. The unique substitution pattern of N-(4-FLUOROPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C18H16FN5OS |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C18H16FN5OS/c1-11-21-22-18-24(11)23-15(12-5-3-2-4-6-12)16(26-18)17(25)20-14-9-7-13(19)8-10-14/h2-10,15-16,23H,1H3,(H,20,25) |
InChI Key |
RXYVXHPEFAWDJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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